Cas no 877964-04-0 (2-(Chloromethyl)-5,6-dimethylthieno2,3-dpyrimidin-4-amine)

2-(Chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound featuring a chloromethyl functional group attached to a thienopyrimidine core. This structure offers versatility as a key intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of biologically active molecules. The presence of the chloromethyl group enhances reactivity, facilitating further functionalization through nucleophilic substitution or cross-coupling reactions. The 5,6-dimethyl substitution pattern may contribute to improved stability and selectivity in target applications. Its thienopyrimidine scaffold is of interest due to its potential pharmacological properties, including antimicrobial or kinase inhibitory activity. The compound is typically handled under controlled conditions due to its reactive chloromethyl moiety.
2-(Chloromethyl)-5,6-dimethylthieno2,3-dpyrimidin-4-amine structure
877964-04-0 structure
Product name:2-(Chloromethyl)-5,6-dimethylthieno2,3-dpyrimidin-4-amine
CAS No:877964-04-0
MF:C9H10ClN3S
MW:227.713798999786
MDL:MFCD07762675
CID:3109096
PubChem ID:9115252

2-(Chloromethyl)-5,6-dimethylthieno2,3-dpyrimidin-4-amine Chemical and Physical Properties

Names and Identifiers

    • 2-(chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine
    • EN300-23963
    • Z169511950
    • G21646
    • AKOS009085509
    • 877964-04-0
    • 2-(chloromethyl)-5,6-dimethyl-1H,4H-thieno[2,3-d]pyrimidin-4-imine
    • 2-(Chloromethyl)-5,6-dimethylthieno2,3-dpyrimidin-4-amine
    • MDL: MFCD07762675
    • Inchi: InChI=1S/C9H10ClN3S/c1-4-5(2)14-9-7(4)8(11)12-6(3-10)13-9/h3H2,1-2H3,(H2,11,12,13)
    • InChI Key: JBYRXDIWCGCYCN-UHFFFAOYSA-N
    • SMILES: ClCc1nc(c2c(n1)sc(c2C)C)N

Computed Properties

  • Exact Mass: 227.0283962Da
  • Monoisotopic Mass: 227.0283962Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 216
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 80Ų

Experimental Properties

  • Density: 1.4±0.1 g/cm3

2-(Chloromethyl)-5,6-dimethylthieno2,3-dpyrimidin-4-amine Security Information

2-(Chloromethyl)-5,6-dimethylthieno2,3-dpyrimidin-4-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-35297-0.1g
2-(chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine
877964-04-0
0.1g
$83.0 2023-02-13
Enamine
EN300-35297-0.5g
2-(chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine
877964-04-0
0.5g
$218.0 2023-02-13
TRC
C650553-25mg
2-(Chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine
877964-04-0
25mg
$ 50.00 2022-06-06
Enamine
EN300-35297-5.0g
2-(chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine
877964-04-0
5.0g
$908.0 2023-02-13
Enamine
EN300-35297-0.05g
2-(chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine
877964-04-0
0.05g
$64.0 2023-02-13
Enamine
EN300-23963-0.1g
2-(chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine
877964-04-0 95.0%
0.1g
$73.0 2025-02-20
Enamine
EN300-23963-0.5g
2-(chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine
877964-04-0 95.0%
0.5g
$197.0 2025-02-20
Enamine
EN300-23963-10.0g
2-(chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine
877964-04-0 95.0%
10.0g
$1224.0 2025-02-20
A2B Chem LLC
AX27253-250mg
4-(Aminomethyl)benzo[b]thiophene
877964-04-0 90%
250mg
$158.00 2024-04-19
1PlusChem
1P01DWC5-50mg
4-(Aminomethyl)benzo[b]thiophene
877964-04-0 90%
50mg
$124.00 2024-04-20

Additional information on 2-(Chloromethyl)-5,6-dimethylthieno2,3-dpyrimidin-4-amine

Introduction to 2-(Chloromethyl)-5,6-dimethylthieno2,3-dpyrimidin-4-amine (CAS No. 877964-04-0) and Its Emerging Applications in Chemical Biology

The compound 2-(Chloromethyl)-5,6-dimethylthieno2,3-dpyrimidin-4-amine (CAS No. 877964-04-0) represents a fascinating intersection of heterocyclic chemistry and pharmaceutical innovation. This molecule, characterized by its unique thieno[2,3-d]pyrimidine core, has garnered significant attention in recent years due to its versatile structural framework and potential biological activities. The presence of both chloromethyl and dimethylthieno substituents introduces reactive sites that make this compound a valuable scaffold for further chemical derivatization, enabling the development of novel therapeutic agents.

Recent advancements in chemical biology have highlighted the importance of heterocyclic compounds in drug discovery. Thieno[2,3-d]pyrimidines, in particular, have been extensively studied for their role as privileged scaffolds in medicinal chemistry. These structures often exhibit remarkable biological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The chloromethyl group in 2-(Chloromethyl)-5,6-dimethylthieno2,3-dpyrimidin-4-amine serves as a reactive handle for nucleophilic substitution reactions, allowing for the introduction of diverse functional groups and the generation of libraries of derivatives with tailored biological profiles.

In the realm of oncology research, the structural motif of thieno[2,3-d]pyrimidines has been particularly promising. Several derivatives have shown efficacy in inhibiting kinases and other critical targets involved in cancer cell proliferation. The dimethylthieno moiety contributes to the stability and bioavailability of the molecule, while the amine group at the 4-position provides another site for functionalization. This dual reactivity makes 2-(Chloromethyl)-5,6-dimethylthieno2,3-dpyrimidin-4-amine an attractive candidate for further exploration as a lead compound or intermediate in the synthesis of novel anticancer agents.

Moreover, the compound’s potential extends beyond oncology. Emerging research suggests that thieno[2,3-d]pyrimidine derivatives may also play a role in treating neurological disorders. The ability to modulate kinase activity and interfere with signal transduction pathways has led to investigations into their effects on neurodegenerative diseases such as Alzheimer’s and Parkinson’s. The reactivity introduced by the chloromethyl group allows for the attachment of neuroprotective or cholinergic-enhancing moieties, opening up new avenues for therapeutic intervention.

The synthesis of 2-(Chloromethyl)-5,6-dimethylthieno2,3-dpyrimidin-4-amine involves multi-step organic transformations that highlight its synthetic versatility. The construction of the thieno[2,3-d]pyrimidine core typically begins with cyclization reactions involving appropriately substituted thiophene precursors. Subsequent functionalization steps introduce the chloromethyl and dimethylthieno groups through well-established synthetic protocols. These include nucleophilic substitution reactions at the 4-position to install the amine, followed by protection-deprotection strategies to ensure regioselectivity during subsequent derivatization.

The pharmacokinetic properties of this compound are also of great interest. Studies indicate that thieno[2,3-d]pyrimidine derivatives generally exhibit good solubility and metabolic stability, which are critical factors for drug efficacy and safety. The presence of both lipophilic and hydrophilic substituents enhances membrane permeability while maintaining water solubility, facilitating absorption and distribution throughout the body. Additionally, the compound’s stability under various physiological conditions suggests it may have a prolonged half-life once administered.

In conclusion, 2-(Chloromethyl)-5,6-dimethylthieno2,3-dpyrimidin-4-amine (CAS No. 877964-04-0) represents a promising candidate for further development in pharmaceutical research. Its unique structural features and reactivity make it an excellent scaffold for generating novel bioactive molecules with applications ranging from oncology to neurology. As chemical biology continues to advance,this compound is poised to contribute significantly to our understanding of disease mechanisms and the development of next-generation therapeutics.

Recommend Articles

Recommended suppliers
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
上海贤鼎生物科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
上海贤鼎生物科技有限公司
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Heyuan Broad Spectrum Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Heyuan Broad Spectrum Biotechnology Co., Ltd